REACTION_SMILES
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[CH2:31]([Cl:32])[Cl:33].[CH3:27][C:28](=[O:29])[O-:30].[Na+:26].[O:15]=[Cr:16]([Cl:17])([O-:18])=[O:19].[OH:1][c:2]1[cH:3][c:4]([CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[OH:14])[cH:5][cH:6][cH:7]1.[nH+:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[OH:1][c:2]1[cH:3][c:4]([C:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:14])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(O)c1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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CCCCCC(=O)c1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |